Cnicina
Descripción general
Descripción
Cnicin is a sesquiterpene lactone, esterified with a substituted acrylic acid, and belongs to the germacranolide class of natural productsCnicin is known for its bitter taste and has been traditionally used as a bitter tonic .
Aplicaciones Científicas De Investigación
Cnicin has a wide range of scientific research applications:
Chemistry: Cnicin is studied for its unique chemical properties and potential as a precursor for synthesizing other compounds.
Biology: It has been shown to have antiparasitic activities, particularly against Schistosoma mansoni.
Medicine: Cnicin has demonstrated potential as an anti-inflammatory agent and has been studied for its effects on nerve regeneration.
Industry: Cnicin is used in the production of bitter tonics and other herbal remedies.
Safety and Hazards
Mecanismo De Acción
Target of Action
Cnicin, a sesquiterpene lactone found mainly in Cnicus benedictus L. (Asteraceae), has been identified to target multiple sites. It has shown antiproliferative effects on primary myeloma cells , suggesting a role in cancer treatment. Additionally, it has been found to inhibit the enzyme MurA, which is crucial for peptidoglycan biosynthesis in Escherichia coli . This suggests a potential role as an antimicrobial agent.
Mode of Action
Cnicin’s mode of action is multifaceted. In the context of cancer treatment, it induces cell death in primary myeloma cells . As an antimicrobial, it inhibits the MurA enzyme, thereby disrupting the peptidoglycan biosynthesis pathway in bacteria .
Biochemical Pathways
Cnicin affects several biochemical pathways. In cancer cells, it triggers apoptosis, leading to cell death . In bacteria, by inhibiting the MurA enzyme, it disrupts the peptidoglycan biosynthesis pathway, which is essential for bacterial cell wall synthesis .
Pharmacokinetics
It has been demonstrated that cnicin can be administered orally, which suggests good bioavailability
Result of Action
The result of Cnicin’s action is the induction of cell death in primary myeloma cells , which could potentially be used in cancer treatment. In bacteria, it leads to the disruption of cell wall synthesis, which could make it a potential antimicrobial agent .
Action Environment
The environment in which Cnicin acts can influence its efficacy and stability. For instance, in the context of nerve regeneration, it has been shown to promote axon growth in various species, including humans . .
Métodos De Preparación
Cnicin is typically extracted from the leaves and stems of Cnicus benedictus. The extraction process involves chromatographic fractionation. Industrial production methods often include the use of solvents such as ethanol or methanol to extract cnicin from the plant material. The extract is then purified using techniques like column chromatography .
Análisis De Reacciones Químicas
Cnicin undergoes various chemical reactions, including:
Oxidation: Cnicin can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of cnicin can be achieved using reducing agents like sodium borohydride.
Substitution: Cnicin can undergo substitution reactions where functional groups are replaced by other groups.
Comparación Con Compuestos Similares
Cnicin is similar to other sesquiterpene lactones such as parthenolide, which is found in feverfew. Both compounds have anti-inflammatory and anticancer properties. cnicin is unique in its ability to promote nerve regeneration and its potential as an antiviral agent . Other similar compounds include artemisinin and helenalin, which also belong to the sesquiterpene lactone family .
Propiedades
IUPAC Name |
[10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 3,4-dihydroxy-2-methylidenebutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O7/c1-11-5-4-6-14(9-21)8-17-18(13(3)20(25)27-17)16(7-11)26-19(24)12(2)15(23)10-22/h5,8,15-18,21-23H,2-4,6-7,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDFZLVUIVPZDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CC2C(C(C1)OC(=O)C(=C)C(CO)O)C(=C)C(=O)O2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871997 | |
Record name | 10-(Hydroxymethyl)-6-methyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl 3,4-dihydroxy-2-methylidenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24394-09-0 | |
Record name | 2,3,3a,4,5,8,9,11a-octahydro-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxocyclodeca[b]furan-4-yl 3,4-dihydroxy-2-methylenebutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.004 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cnicin exert its anti-inflammatory effects?
A1: Cnicin demonstrates anti-inflammatory activity by inhibiting nuclear factor κB (NF-κB) and inducible nitric oxide synthase (iNOS) []. NF-κB plays a crucial role in inflammatory responses, while iNOS is involved in the production of nitric oxide, a mediator of inflammation. By inhibiting these targets, cnicin effectively reduces inflammation.
Q2: Does cnicin interact with any bacterial targets?
A2: Research indicates that cnicin inhibits the bacterial enzyme MurA []. MurA is a key enzyme in peptidoglycan biosynthesis, essential for bacterial cell wall formation. Cnicin forms a covalent adduct with MurA's substrate, UNAG, through an unusual "anti-Michael" 1,3-addition, leading to enzyme inhibition.
Q3: Can cnicin influence microtubule dynamics?
A3: Studies suggest that cnicin can inhibit microtubule detyrosination, a process that stabilizes microtubules and can hinder axonal growth []. This inhibition promotes a more dynamic state in microtubules, potentially contributing to the accelerated axon regeneration observed in some studies.
Q4: What is the molecular formula and weight of cnicin?
A4: Cnicin has a molecular formula of C20H26O7 and a molecular weight of 378.42 g/mol.
Q5: What spectroscopic data is available for cnicin?
A5: Structural characterization of cnicin commonly employs techniques such as UV, IR, 1H-NMR, and 13C-NMR spectroscopy, as well as mass spectrometry [, , , , , , , , ]. These techniques provide information about the compound's functional groups, connectivity, and stereochemistry.
Q6: Are there any studies on the stability of cnicin under different conditions?
A6: While the provided research does not delve into detailed stability studies of cnicin, it's worth noting that its biological activity has been demonstrated in various experimental setups, suggesting stability under those specific conditions. Further research is needed to comprehensively evaluate its stability profile.
Q7: Does cnicin possess any catalytic properties?
A7: The provided research focuses on cnicin's biological activity, particularly its anti-inflammatory, antibacterial, and potential nerve regeneration-promoting effects. There is no evidence suggesting inherent catalytic properties for cnicin based on these studies.
Q8: Have computational methods been used to study cnicin?
A8: Yes, in silico studies, including molecular docking and ADME (absorption, distribution, metabolism, excretion) predictions, have been conducted with cnicin []. These studies help predict potential interactions with biological targets and provide insights into the compound's pharmacokinetic properties. For instance, molecular docking has been used to investigate cnicin's interaction with cyclooxygenase-1 and nitric oxide synthase, suggesting potential inhibitory effects [].
Q9: How do structural modifications of cnicin affect its antibacterial activity?
A9: Research on cnicin analogues, particularly ester derivatives of salonitenolide, indicates that the presence of an ester group at the C-8 position is crucial for antibacterial activity []. Modifications at other positions may impact potency and selectivity.
Q10: Are there specific formulation strategies mentioned to improve cnicin's stability or bioavailability?
A10: While the research doesn't explicitly mention specific formulation strategies, it highlights that cnicin is often found in extracts prepared using various solvents. Further research is needed to explore targeted formulation approaches for improved delivery and bioavailability.
Q11: Is there information on SHE regulations related to cnicin?
A11: The provided research primarily focuses on cnicin's biological activity and chemical characterization. Information on specific SHE regulations and compliance is not addressed in these studies.
Q12: What is known about the ADME properties of cnicin?
A12: While specific details on cnicin's ADME profile are limited in the provided research, some studies utilize in silico ADME predictions to assess its pharmacokinetic properties []. Further in vivo studies are needed to comprehensively understand its absorption, distribution, metabolism, and excretion.
Q13: What in vitro models have been used to study cnicin's activity?
A13: Cnicin's biological activity has been evaluated using various in vitro models, including cell-based assays against cancer cell lines (e.g., HeLa, MCF-7, PC-3), bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), and fungal species [, , , , , ].
Q14: Are there any animal models used to evaluate cnicin's effects?
A14: Yes, cnicin's anti-inflammatory activity has been demonstrated in a mouse model of ear edema, where it effectively reduced edema, myeloperoxidase activity, and pro-inflammatory cytokine levels []. Additionally, its potential to promote nerve regeneration has been investigated in mice with sciatic nerve injury [].
Q15: Have any clinical trials been conducted with cnicin?
A15: The provided research focuses on preclinical studies and does not mention any clinical trials conducted with cnicin.
Q16: Is there information on potential resistance mechanisms to cnicin?
A16: The provided research does not delve into specific resistance mechanisms associated with cnicin. Further investigations are needed to explore this aspect.
Q17: What is known about the safety profile of cnicin?
A17: While cnicin exhibits promising biological activities, some studies indicate cytotoxic effects against certain cell lines, such as human-derived macrophages []. Further research is crucial to comprehensively evaluate its toxicological profile and determine safe and effective dosages.
Q18: Are there any specific drug delivery strategies mentioned for cnicin?
A18: The provided research primarily focuses on evaluating cnicin's biological activity and does not explicitly mention specific drug delivery strategies. Further exploration of targeted delivery approaches could enhance its therapeutic potential.
Q19: How is cnicin typically quantified in plant material or extracts?
A19: Cnicin quantification often employs techniques like high-performance liquid chromatography (HPLC) [, , ]. 1H-NMR spectroscopy can also be used for quantitative analysis by comparing specific signal integrals of cnicin with an internal standard [].
Q20: Are there any studies on cnicin's dissolution rate or solubility in various media?
A20: The research provided does not contain specific studies on cnicin's dissolution or solubility properties.
Q21: Is there information on the validation of analytical methods used for cnicin analysis?
A21: While specific method validation details are not provided, the research emphasizes using established analytical techniques like HPLC and NMR, suggesting adherence to standard validation practices for accuracy, precision, and specificity [, , ].
Q22: What measures are mentioned to ensure the quality and consistency of cnicin?
A22: The research underscores using standard extraction and purification techniques, alongside robust analytical methods like HPLC and NMR, to characterize and quantify cnicin, indicating efforts to maintain quality and consistency [, , ].
Q23: Does cnicin elicit any immunological responses?
A23: The research provided focuses primarily on cnicin's anti-inflammatory, antibacterial, and potential nerve regeneration-promoting activities. Information regarding its potential immunogenicity or effects on immune responses is not addressed.
Q24: Are there any known interactions between cnicin and drug transporters?
A24: The research primarily focuses on cnicin's biological activity and does not provide information about its potential interactions with drug transporters.
Q25: Does cnicin induce or inhibit drug-metabolizing enzymes?
A25: The research provided does not address cnicin's potential interactions with drug-metabolizing enzymes.
Q26: What research infrastructure and resources are crucial for studying cnicin?
A26: Research on cnicin relies on standard infrastructure and resources found in natural product chemistry and pharmacology laboratories. These include equipment for extraction, purification (e.g., chromatography systems), structure elucidation (e.g., NMR, MS), and biological evaluation (e.g., cell culture facilities, animal models).
Q27: What are some historical milestones in cnicin research?
A27: Cnicin was first isolated from Cnicus benedictus [, ]. Since then, its isolation has been reported from various Centaurea species, highlighting its presence in this genus. Research has focused on its diverse biological activities, including anti-inflammatory, antibacterial, and potential nerve regeneration-promoting effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.